Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)-
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Overview
Description
Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.
Industrial Production Methods
In industrial settings, the synthesis of pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- can be scaled up using similar reaction conditions. The use of carboxylic anhydrides or acid chlorides for acylation, followed by cyclization under reflux with sodium methoxide in butanol, is a common approach .
Chemical Reactions Analysis
Types of Reactions
Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Investigated for its potential as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrido[2,3-d]pyrimidines, it has shown promising results as an antiproliferative agent and kinase inhibitor .
Properties
CAS No. |
112500-68-2 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-(methylamino)pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-11-8-7-6(4-5-12-8)13(2)10(16)14(3)9(7)15/h4-5H,1-3H3,(H,11,12) |
InChI Key |
QJMXSZYSRJJKGD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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